molecular formula C10H11N3O B8019519 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde

1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde

Cat. No.: B8019519
M. Wt: 189.21 g/mol
InChI Key: XBBFQZILXHBSCX-UHFFFAOYSA-N
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Description

1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde is a heterocyclic compound belonging to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of three methyl groups at positions 1, 3, and 6, along with an aldehyde group at position 4, makes this compound unique.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid . This reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired pyrazolopyridine structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde involves its interaction with specific molecular targets. For instance, it has been shown to inhibit tropomyosin receptor kinases (TRKs), which are associated with cell proliferation and differentiation. By inhibiting these kinases, the compound can potentially prevent the growth and spread of cancer cells . The compound may also interact with other cellular pathways, including the Ras/Erk and PI3K/Akt pathways, which are involved in cell survival and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
  • 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-methanol
  • 1,4,6-trisubstituted-1H-pyrazolo[3,4-b]pyridines

Uniqueness

1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde is unique due to the presence of the aldehyde group at position 4, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of various derivatives with potential biological activities .

Properties

IUPAC Name

1,3,6-trimethylpyrazolo[3,4-b]pyridine-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-6-4-8(5-14)9-7(2)12-13(3)10(9)11-6/h4-5H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBBFQZILXHBSCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)C)C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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